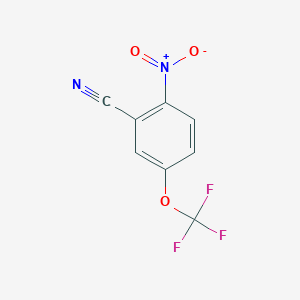

2-Nitro-5-(trifluoromethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-1-2-7(13(14)15)5(3-6)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFMZRHACYMUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662777 | |

| Record name | 2-Nitro-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-58-4 | |

| Record name | 2-Nitro-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitro-5-(trifluoromethoxy)benzonitrile CAS number 16499-52-8

An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS: 16499-52-8)

Executive Summary

2-Nitro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in modern synthetic chemistry. Characterized by the presence of three distinct functional groups—a nitrile, a nitro group, and a trifluoromethyl group—this molecule serves as a versatile and strategic building block. The potent electron-withdrawing nature of the nitro and trifluoromethyl substituents renders the aromatic ring electron-deficient, dictating its reactivity and utility. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and materials science.

Physicochemical Properties and Structural Analysis

The unique properties of 2-Nitro-5-(trifluoromethyl)benzonitrile stem directly from its molecular architecture. The combination of a planar aromatic system with strongly electronegative substituents creates a molecule with distinct electronic and physical characteristics.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 16499-52-8 | [1][2] |

| Molecular Formula | C8H3F3N2O2 | [1][2] |

| Molecular Weight | 216.12 g/mol | [1][2] |

| Appearance | Typically a crystalline solid | [1] |

| Solubility | Soluble in organic solvents like acetone and dichloromethane; limited solubility in water | [1] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Structural and Electronic Effects

The benzene ring of the title compound is substituted with three functional groups that profoundly influence its reactivity:

-

Trifluoromethyl (-CF₃) Group : This group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of its fluorine atoms.[3] A key feature it imparts, particularly in medicinal chemistry, is enhanced lipophilicity and metabolic stability, as the C-F bond is exceptionally strong and resistant to enzymatic cleavage.[4]

-

Nitro (-NO₂) Group : As one of the strongest electron-withdrawing groups, the nitro moiety deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects.[3] Crucially, it is a versatile precursor that can be readily reduced to a primary amine.[1][5]

-

Nitrile (-CN) Group : This group also contributes to the electron-deficient nature of the ring and offers a valuable site for chemical modification, such as hydrolysis to carboxylic acids or amides, or reduction to a primary amine.[6]

The synergistic electron withdrawal by the -NO₂ and -CF₃ groups makes the aromatic ring highly deactivated towards electrophilic attack but activates it for potential nucleophilic aromatic substitution.[3]

A simplified representation of the molecule's connectivity.

Synthesis and Manufacturing

The principal industrial synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile involves the regioselective nitration of 5-(trifluoromethyl)benzonitrile.[1] This is a classic electrophilic aromatic substitution reaction where the choice of reagents and control of reaction conditions are paramount for achieving high yield and purity.

General synthetic workflow for the target compound.

Standard Laboratory Protocol for Nitration

This protocol is based on established methodologies for the nitration of deactivated aromatic rings.[1]

Objective: To synthesize 2-Nitro-5-(trifluoromethyl)benzonitrile via nitration of 5-(trifluoromethyl)benzonitrile.

Materials:

-

5-(trifluoromethyl)benzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice Water

-

Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 °C and 5 °C.

-

Causality: The nitration reaction is highly exothermic. Low temperatures are essential to prevent over-nitration (dinitration) and decomposition of the product, thereby ensuring higher selectivity and yield.[1]

-

-

Formation of Nitrating Agent: Slowly add concentrated nitric acid dropwise to the sulfuric acid while stirring vigorously. The temperature must be strictly maintained below 5 °C.

-

Mechanism Insight: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

-

Substrate Addition: Once the nitrating mixture is prepared, slowly add 5-(trifluoromethyl)benzonitrile dropwise, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or HPLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This step quenches the reaction and precipitates the solid product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Perform multiple extractions to ensure complete recovery.

-

Washing and Drying: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Chemical Reactivity and Synthetic Utility

The primary value of 2-Nitro-5-(trifluoromethyl)benzonitrile lies in its role as a versatile intermediate. Its functional groups serve as handles for extensive molecular elaboration.

Selective Reduction of the Nitro Group

A pivotal transformation is the selective reduction of the nitro group to a primary amine, yielding 2-Amino-5-(trifluoromethyl)benzonitrile (CAS: 6526-08-5).[7][8] This reaction is synthetically challenging due to the presence of the nitrile group, which is also susceptible to reduction.

The Challenge: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is often too harsh and can reduce both the nitro and nitrile groups.[9][10] Therefore, chemoselective methods are required.

Field-Proven Solution: Tin(II) Chloride Reduction The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a widely recognized and reliable method for reducing aromatic nitro groups while preserving nitriles.[9][11]

Selective reduction pathway of the nitro group.

Experimental Protocol: SnCl₂ Reduction

-

Setup: To a solution of 2-Nitro-5-(trifluoromethyl)benzonitrile in absolute ethanol, add a stoichiometric excess (typically 4-5 equivalents) of SnCl₂·2H₂O.[10]

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction and pour it into ice water.

-

Basification and Extraction: This is the most critical and often challenging step. The workup requires careful basification, typically with a concentrated NaOH or NaHCO₃ solution, to a pH of 7-8.[11] This process precipitates tin salts, which can make extraction difficult.

-

Expert Insight: The resulting tin hydroxide emulsion can hinder phase separation. Filtering the entire mixture through a pad of celite can help break the emulsion before extraction with ethyl acetate.[10]

-

-

Isolation: The organic layers are combined, washed with brine, dried, and concentrated to yield 2-Amino-5-(trifluoromethyl)benzonitrile.

Applications in Research and Development

The utility of this compound is broad, spanning pharmaceuticals, agrochemicals, and materials science.[1]

-

Pharmaceutical and Agrochemical Discovery : This molecule is a prime building block for creating libraries of compounds for high-throughput screening.[1][6] The resulting 2-amino-5-(trifluoromethyl)benzonitrile is a scaffold used to synthesize more complex heterocyclic systems. The trifluoromethyl group is a bioisostere for other groups and is known to enhance properties like metabolic stability and membrane permeability, which are critical for developing effective drugs and pesticides.[4][12] Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology.[13]

-

Materials Science : Its chemical stability and the unique properties conferred by the fluorinated group make it a candidate for incorporation into advanced polymers and coatings.[1]

Safety and Handling

Proper handling of 2-Nitro-5-(trifluoromethyl)benzonitrile is essential due to its potential hazards.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. May also cause skin and eye irritation. | [2][14][15] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [14][16] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Avoid breathing dust.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[17][18]

Conclusion

2-Nitro-5-(trifluoromethyl)benzonitrile is more than a simple chemical; it is a strategic tool for molecular design. Its value is derived from the synergistic interplay of its three functional groups, which provide multiple avenues for synthetic diversification. The well-established protocols for its synthesis and subsequent selective transformations, particularly the reduction of the nitro group, underscore its importance as a foundational building block for creating novel molecules with potential applications in medicine, agriculture, and materials science.

References

-

Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726–11735. Available from [Link]

-

Jeschke, P. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 6, 105. Retrieved from [Link]

-

Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

-

Wang, R., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7231-7236. Retrieved from [Link]

-

Wikipedia. (2025). Trifluoromethoxy group. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

-

Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

-

Angene. (n.d.). 2-Amino-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

Sources

- 1. Buy 2-Nitro-5-(trifluoromethyl)benzonitrile (EVT-363387) | 16499-52-8 [evitachem.com]

- 2. 2-Nitro-5-(trifluoromethyl)benzonitrile | 16499-52-8 [sigmaaldrich.com]

- 3. 2-Nitro-5-(trifluoromethyl)benzonitrile Research Chemical [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. 6526-08-5 2-Amino-5-(trifluoromethyl)benzonitrile AKSci J98024 [aksci.com]

- 8. Angene - 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 | MFCD03407465 | AG0039TE [japan.angenechemical.com]

- 9. echemi.com [echemi.com]

- 10. reddit.com [reddit.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. 5-Nitro-2-(Trifluoromethyl)Benzonitrile – Properties, Uses, Safety Data & Supplier China | CAS 65781-03-1 [nj-finechem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

Molecular structure of 2-Nitro-5-(trifluoromethoxy)benzonitrile

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Nitro-5-(trifluoromethoxy)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 1003708-58-4), a key aromatic intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The document elucidates the molecule's structural features, the electronic influence of its constituent functional groups, and its resulting physicochemical properties. Detailed sections cover predictive spectroscopic analysis (IR, NMR, MS), a plausible synthetic pathway with a step-by-step conceptual protocol, and an overview of its chemical reactivity and safety considerations. This guide is intended for researchers, chemists, and drug development professionals requiring a deep technical understanding of this versatile chemical building block.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with a nitrile (-C≡N), a nitro (-NO₂), and a trifluoromethoxy (-OCF₃) group. Its molecular formula is C₈H₃F₃N₂O₃.[1][2][3] The strategic placement of these three potent functional groups makes it a valuable and highly reactive intermediate for constructing more complex molecular architectures. The presence of the trifluoromethoxy group, in particular, is significant in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

The core of the molecule is a benzene ring, a planar, aromatic system. The substituents are positioned at carbons 1, 2, and 5. This specific arrangement dictates the electronic distribution within the ring and governs the molecule's overall reactivity profile.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The structural arrangement of functional groups imparts distinct and measurable properties to the molecule. A summary of its key physical and chemical identifiers is presented below.

Key Properties

| Property | Value | Source |

| CAS Number | 1003708-58-4 | [3] |

| Molecular Formula | C₈H₃F₃N₂O₃ | [1][2][3] |

| Molecular Weight | 232.12 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid (predicted) | [4] |

| Purity | Typically >97% | [1] |

| InChI Key | STFMZRHACYMUGG-UHFFFAOYSA-N | [3] |

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a robust predictive analysis can be performed based on the known spectroscopic behavior of its constituent functional groups.

The IR spectrum provides direct evidence of the functional groups present. The electron-withdrawing nature of the substituents significantly influences bond polarities and, consequently, absorption frequencies.

-

~2235 cm⁻¹ (sharp, medium): C≡N (Nitrile) stretching vibration. This is a highly characteristic peak for aromatic nitriles.[5]

-

~1530 cm⁻¹ (strong) & ~1350 cm⁻¹ (strong): Asymmetric and symmetric stretching of the NO₂ (Nitro) group, respectively. These are typically two of the strongest bands in the spectrum.[6]

-

~1600-1450 cm⁻¹ (multiple, medium): C=C stretching vibrations within the aromatic ring.[6]

-

~1250-1150 cm⁻¹ (very strong, broad): C-F stretching vibrations from the -OCF₃ group. The high intensity is due to the large dipole moment change of the C-F bonds.

-

~1210 cm⁻¹ (strong): Asymmetric C-O-C stretching associated with the aryl ether linkage of the trifluoromethoxy group.

NMR spectroscopy is essential for confirming the carbon skeleton and the precise arrangement of protons.

-

¹H NMR (predicted, 500 MHz, CDCl₃): The aromatic region will display signals for the three protons on the benzene ring.

-

δ ≈ 8.0-8.2 ppm: The proton at the C6 position (ortho to the nitrile and meta to the nitro group) is expected to be the most downfield due to the anisotropic effects of both groups. It would likely appear as a doublet.

-

δ ≈ 7.6-7.8 ppm: The proton at the C4 position (meta to both the nitro and nitrile groups) would appear as a doublet of doublets.

-

δ ≈ 7.4-7.6 ppm: The proton at the C3 position (ortho to the nitro group) would appear as a doublet.

-

-

¹³C NMR (predicted, 125 MHz, CDCl₃):

-

δ ≈ 148-152 ppm: C2 and C5 (carbons bearing the NO₂ and OCF₃ groups).

-

δ ≈ 118-125 ppm (quartet): The carbon of the -OCF₃ group, split by the three fluorine atoms.

-

δ ≈ 115-135 ppm: Aromatic CH carbons and the C1 carbon attached to the nitrile.

-

δ ≈ 115 ppm: The nitrile carbon (-C≡N).

-

-

¹⁹F NMR (predicted, 470 MHz, CDCl₃):

-

δ ≈ -58 to -60 ppm: A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.[7]

-

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation.

-

Molecular Ion (M⁺): The primary peak expected in an EI-MS spectrum would correspond to the molecular weight, m/z = 232.01.

Synthesis and Reaction Chemistry

The synthesis of this compound is not widely documented in publicly available literature. However, a plausible and logical synthetic route can be designed based on established organohalogen chemistry and aromatic substitution principles.[8]

Proposed Synthetic Pathway

A viable strategy involves the cyanation of a suitable precursor, such as 2-chloro-1-nitro-4-(trifluoromethoxy)benzene. This reaction, often a Rosenmund-von Braun reaction, typically uses a copper(I) cyanide catalyst in a high-boiling polar aprotic solvent.

Caption: Plausible synthetic workflow for the target compound.

Conceptual Experimental Protocol

Objective: To synthesize this compound from 2-chloro-1-nitro-4-(trifluoromethoxy)benzene. This protocol is conceptual and requires laboratory optimization by trained personnel.

-

Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. The system must be thoroughly dried and purged with inert gas (Nitrogen or Argon).

-

Causality: An inert atmosphere is critical to prevent moisture from interfering with the copper cyanide reagent and to avoid side reactions at high temperatures.

-

-

Charging Reagents: To the flask, add 2-chloro-1-nitro-4-(trifluoromethoxy)benzene (1.0 eq), copper(I) cyanide (1.1-1.5 eq), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Causality: A slight excess of CuCN drives the reaction to completion. NMP or DMF are chosen for their ability to dissolve the reactants and withstand the high temperatures required for nucleophilic aromatic substitution.

-

-

Reaction Execution: The reaction mixture is heated to 150-180 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Causality: High thermal energy is required to overcome the activation energy for the displacement of the aryl chloride by the cyanide nucleophile.

-

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride or sodium cyanide to complex with residual copper salts. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final product.

Chemical Reactivity

The molecule's reactivity is dominated by its functional groups:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-amino-5-(trifluoromethoxy)benzonitrile) using various reducing agents like H₂ with a Pd/C catalyst, or metals such as iron or tin in acidic media.[4] This transformation is a common step in creating pharmaceutical scaffolds.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under strong acidic or basic conditions to form the corresponding carboxylic acid or amide, respectively, providing another avenue for functional group manipulation.

-

Nucleophilic Aromatic Substitution: Although the ring is heavily deactivated by three electron-withdrawing groups, the nitro group can potentially be displaced by strong nucleophiles under forcing conditions, though this is less common than reactions involving the other functional groups.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar nitrated and fluorinated aromatic compounds suggest that it should be handled with care.[9][10][11]

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[12]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as an intermediate in synthetic organic chemistry. Its structure, characterized by three powerful electron-withdrawing groups, results in a unique electronic profile that dictates its reactivity. The trifluoromethoxy moiety, in particular, makes it a desirable building block for modern drug discovery programs. A thorough understanding of its predicted spectroscopic properties, plausible synthetic routes, and chemical reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

- EvitaChem. 2-Nitro-5-(trifluoromethyl)benzonitrile. EvitaChem.

- Sigma-Aldrich. 2-Nitro-5-(trifluoromethyl)benzonitrile. Sigma-Aldrich.

- Benchchem. Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.

- Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3. Sigma-Aldrich.

- Aromsyn Co.,Ltd. This compound. Aromsyn Co.,Ltd.

- PubChem. This compound. National Center for Biotechnology Information.

- Supporting Information. Characterization data for various trifluoromethylated compounds. ACS Publications.

- Fisher Scientific. SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile. Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzonitrile. Fisher Scientific.

- TCI Chemicals. SAFETY DATA SHEET - 1-Nitro-3-(trifluoromethoxy)benzene. TCI Chemicals.

- CymitQuimica. This compound. CymitQuimica.

- University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry.

- Michigan State University. Infrared Spectroscopy. Department of Chemistry.

Sources

- 1. This compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | C8H3F3N2O3 | CID 45073540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Buy 2-Nitro-5-(trifluoromethyl)benzonitrile (EVT-363387) | 16499-52-8 [evitachem.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2-Nitro-5-(trifluoromethyl)benzonitrile | 16499-52-8 [sigmaaldrich.com]

Spectroscopic data (NMR, IR, MS) for 2-Nitro-5-(trifluoromethoxy)benzonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitro-5-(trifluoromethoxy)benzonitrile

This guide provides a detailed technical analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data based on established principles and spectral data from analogous structures to offer a robust characterization framework. The methodologies and interpretations herein are presented with scientific integrity, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Its Spectroscopic Implications

This compound (Molecular Formula: C₈H₃F₃N₂O₃, Molecular Weight: 232.12 g/mol ) is a highly functionalized aromatic compound.[1] Its structure incorporates several key groups that dictate its spectroscopic behavior:

-

A trisubstituted benzene ring: This core structure will give rise to complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

-

A nitrile group (-C≡N): An electron-withdrawing group that will significantly deshield adjacent protons and carbons. It has a characteristic, sharp absorption in the IR spectrum.

-

A nitro group (-NO₂): A strong electron-withdrawing group, it will cause significant deshielding of ortho and para positions. It exhibits strong, characteristic stretching vibrations in the IR spectrum.

-

A trifluoromethoxy group (-OCF₃): This group is strongly electron-withdrawing and contains fluorine atoms, which are NMR-active, providing a distinct singlet in the ¹⁹F NMR spectrum.

The combination of these functional groups leads to a highly electron-deficient aromatic ring, which influences the chemical shifts, vibrational frequencies, and mass spectral fragmentation patterns discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.

Experimental Protocol: NMR

A robust protocol for acquiring high-quality NMR data is essential for unambiguous structural assignment.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, while a more polar solvent like Acetone-d₆ can be used if solubility is an issue.[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[3]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and typically requires only a few scans.

Predicted ¹H NMR Data & Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The strong electron-withdrawing nature of the -NO₂, -CN, and -OCF₃ groups will shift these protons significantly downfield.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| H-6 | ~ 8.2 - 8.4 | d | J ≈ 2-3 Hz | Proton ortho to -NO₂ | The nitro group is strongly deshielding. This proton is ortho to the nitro group and meta to the nitrile, resulting in a downfield shift and small meta-coupling. |

| H-4 | ~ 7.8 - 8.0 | dd | J ≈ 9 Hz, J ≈ 2-3 Hz | Proton between -OCF₃ and -CN | This proton experiences ortho-coupling from H-3 and meta-coupling from H-6. It is deshielded by the adjacent -OCF₃ and para -NO₂ group. |

| H-3 | ~ 7.6 - 7.8 | d | J ≈ 9 Hz | Proton ortho to -OCF₃ | This proton is ortho to the trifluoromethoxy group and shows a characteristic ortho-coupling to H-4. |

Note: Predicted values are based on analysis of similar structures. Actual values may vary based on solvent and experimental conditions.[2][3]

Predicted ¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals: six for the aromatic carbons and one each for the nitrile and trifluoromethoxy carbons.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-5 | ~ 148 - 152 | C-OCF₃ | The carbon atom directly attached to the highly electronegative oxygen of the trifluoromethoxy group will be significantly deshielded. |

| C-2 | ~ 145 - 149 | C-NO₂ | The carbon bearing the nitro group is also strongly deshielded. |

| Aromatic CH | ~ 130 - 135 | C-H | Aromatic carbons attached to protons. |

| Aromatic CH | ~ 125 - 130 | C-H | |

| Aromatic CH | ~ 120 - 125 | C-H | |

| -OCF₃ | ~ 120 - 124 (q) | -OCF₃ | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[3] |

| -CN | ~ 114 - 118 | -C≡N | The nitrile carbon is typically found in this region.[4] |

| C-1 | ~ 110 - 115 | C-CN | The carbon bearing the nitrile group is shielded relative to other substituted carbons due to the electronic nature of the nitrile. |

Predicted ¹⁹F NMR Data & Interpretation

The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the trifluoromethoxy group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -OCF₃ | ~ -58 to -65 | s | -OCF₃ | The three fluorine atoms of the trifluoromethoxy group are equivalent and are not coupled to any nearby protons, resulting in a sharp singlet.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Experimental Protocol: IR

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of this compound will be dominated by strong absorptions corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 2230 - 2240 | Medium, Sharp | C≡N Stretch | Nitrile Group |

| ~ 1520 - 1550 | Strong | Asymmetric N-O Stretch | Aromatic Nitro Group[5] |

| ~ 1340 - 1360 | Strong | Symmetric N-O Stretch | Aromatic Nitro Group[5] |

| ~ 1250 - 1300 | Strong | C-O Stretch | Aryl Ether (of OCF₃) |

| ~ 1100 - 1200 | Very Strong | C-F Stretch | Trifluoromethoxy Group |

| ~ 1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

The presence of strong, distinct peaks for the nitrile, nitro, and trifluoromethoxy groups provides a clear diagnostic fingerprint for the compound.[2][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: MS

Methodology:

-

Ionization Technique: Electron Ionization (EI) is a common technique for small, volatile molecules that produces a detailed fragmentation pattern. Electrospray Ionization (ESI) is a softer technique that can also be used, often yielding a strong molecular ion peak.[6]

-

Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) system.

-

Analysis: The ionized fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Predicted Fragmentation Pattern & Interpretation

Under Electron Ionization (EI), this compound will first form a molecular ion [M]⁺• at m/z = 232. This ion will then undergo fragmentation.

Diagram: Predicted MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Table of Key Predicted Fragments:

| m/z | Predicted Ion | Fragment Lost | Rationale |

| 232 | [C₈H₃F₃N₂O₃]⁺• | - | Molecular Ion [M]⁺• |

| 202 | [C₈H₃F₃N₂O₂]⁺• | NO | Loss of nitric oxide is a common fragmentation pathway for aromatic nitro compounds.[7][8] |

| 186 | [C₈H₃F₃NO]⁺ | NO₂ | Loss of the entire nitro group is a primary and highly characteristic fragmentation.[8] |

| 147 | [C₇H₃N₂O₂]⁺ | •OCF₃ | Cleavage of the C-O bond, losing the trifluoromethoxy radical. |

| 69 | [CF₃]⁺ | C₈H₃N₂O₃ | The trifluoromethyl cation is a very stable and common fragment in the mass spectra of fluorine-containing compounds.[9][10] |

The fragmentation pattern, particularly the loss of NO (30 Da) and NO₂ (46 Da), serves as a reliable indicator for the nitroaromatic core, while the presence of a fragment at m/z 69 confirms the trifluoromethyl moiety.[7][9]

Conclusion

The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete map of the molecule's carbon-hydrogen-fluorine framework. IR spectroscopy confirms the presence of the critical nitrile, nitro, and trifluoromethoxy functional groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern that serves as a molecular fingerprint. The integrated data from these techniques provides a self-validating system for the comprehensive characterization of this complex molecule.

References

- Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

- ChemicalBook. 4-Nitrobenzonitrile(619-72-7) IR Spectrum.

- Supporting Information for an unspecified article, providing NMR data for various trifluoromethyl

-

PubChem. This compound. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

Biological Magnetic Resonance Bank. Benzonitrile at BMRB. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Journal of Research of the National Bureau of Standards. Mass spectra of fluorocarbons. [Link]

-

MDPI. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mdpi.com [mdpi.com]

- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

Synthesis and characterization of 2-Nitro-5-(trifluoromethoxy)benzonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitro-5-(trifluoromethoxy)benzonitrile

This document provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. The unique combination of a nitrile, a nitro group, and a trifluoromethoxy group on a benzene scaffold makes this molecule a versatile intermediate for creating complex molecular architectures. The strong electron-withdrawing nature of these substituents profoundly influences the reactivity of the aromatic ring, opening specific pathways for synthetic elaboration.[1][2]

This guide offers a plausible, field-proven synthetic route, detailed characterization methodologies, and an exploration of its potential applications, grounded in established chemical principles.

Section 1: Synthesis Pathway and Rationale

While multiple synthetic routes could be envisioned, the conversion of a primary arylamine to a nitrile via the Sandmeyer reaction represents a robust and highly reliable strategy.[3][4] This pathway is favored for its well-documented mechanism, high functional group tolerance, and consistent yields. The proposed synthesis begins with the precursor 2-Nitro-5-(trifluoromethoxy)aniline, proceeding through a diazonium salt intermediate.

Core Rationale: The transformation of an amino group on an aromatic ring into the excellent leaving group, dinitrogen (N₂), allows for its substitution by a wide range of nucleophiles.[5] The use of copper(I) cyanide (CuCN) as the cyanide source is a classic and effective method for introducing the nitrile functionality onto the aromatic ring.[5][6]

Proposed Synthetic Workflow

The synthesis is a two-step process performed in a single pot ("one-pot synthesis"), where the diazonium salt is generated in situ and immediately consumed in the subsequent cyanation step.

Caption: A two-step, one-pot synthesis workflow.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established methodologies. Researchers must conduct their own risk assessment and optimize conditions as necessary.

Materials:

-

2-Nitro-5-(trifluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Deionized Water

-

Toluene or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Diazotization (Step 1):

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 1.0 equivalent of 2-Nitro-5-(trifluoromethoxy)aniline in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath. The mixture should be vigorously stirred to maintain a fine slurry.

-

Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the solid aniline salt.[7]

-

Stir the reaction mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure full conversion.

-

-

Sandmeyer Cyanation (Step 2):

-

In a separate flask, prepare a solution or suspension of 1.2 equivalents of copper(I) cyanide in water.

-

Neutralize the excess acid in the diazonium salt solution by carefully adding a base like sodium bicarbonate until the pH is approximately 4-5. This step must be done cautiously to avoid premature decomposition.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

-

Once the addition is complete, gradually warm the reaction mixture to 50-60 °C. Evolution of nitrogen gas should be observed.[7]

-

Maintain the temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Section 2: Characterization and Structural Validation

Confirming the identity and purity of the final product is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural elucidation.

Caption: Interrelation of analytical techniques for validation.

Expected Analytical Data

The following table summarizes the anticipated data for this compound (Molecular Formula: C₈H₃F₃N₂O₃, Molecular Weight: 232.12 g/mol ).[8]

| Technique | Functional Group / Atom | Expected Observation |

| ¹H NMR | Aromatic Protons (3H) | δ 7.8-8.5 ppm. Three distinct signals in the downfield region, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, due to the strong deshielding from the NO₂, CN, and OCF₃ groups. |

| ¹³C NMR | Aromatic & Functional Carbons | δ 100-150 ppm. Six distinct signals for the aromatic carbons. The carbon attached to the OCF₃ group will show a quartet due to C-F coupling. The nitrile carbon (C≡N) is expected around δ 115-120 ppm . |

| ¹⁹F NMR | Trifluoromethoxy (-OCF₃) | A sharp singlet is expected. The chemical shift will be characteristic of the -OCF₃ group, distinct from a -CF₃ group. |

| IR Spectroscopy | Nitrile (C≡N) stretch | ~2230 cm⁻¹ (strong, sharp peak).[9] |

| Nitro (N-O) stretch | Two distinct bands: Asymmetric stretch ~1530-1550 cm⁻¹ and Symmetric stretch ~1340-1360 cm⁻¹ .[10] | |

| C-F stretch | Strong absorptions in the 1000-1300 cm⁻¹ region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 232.01 (for [M]⁺) or 233.01 (for [M+H]⁺ in ESI+), corresponding to the exact mass. |

| HPLC | Purity Assessment | A single major peak on a reverse-phase column (e.g., C18), indicating high purity.[11] |

Section 3: Applications in Drug Development and Medicinal Chemistry

This compound is not typically an end-product but rather a valuable building block. Its synthetic utility stems from the distinct reactivity of its functional groups.

-

Gateway to Anilines: The nitro group is readily and selectively reduced to a primary amine (2-Amino-5-(trifluoromethoxy)benzonitrile).[12][13] This transformation provides a crucial synthetic handle for building larger molecules, such as kinase inhibitors, where the amino group often forms key hydrogen bond interactions with the target protein.[14]

-

Metabolic Stability and Lipophilicity: The trifluoromethoxy (-OCF₃) group is a bioisostere of other groups like methoxy or isopropyl but offers unique advantages. It is highly lipophilic and generally increases a molecule's metabolic stability by blocking potential sites of oxidative metabolism, a critical consideration in drug design.[1]

-

Versatile Nitrile Group: The benzonitrile moiety itself is found in numerous approved drugs.[15] It can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing further avenues for derivatization.

Caption: Synthetic utility flow for drug discovery.

Section 4: Safety, Handling, and Storage

As a substituted nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: While specific data for this exact compound is limited, analogous structures are classified as harmful if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation.[12][16][17]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[16][18]

-

Handling: Avoid generating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. Retrieved from [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. Retrieved from [Link]

-

This compound | C8H3F3N2O3 | CID 45073540. (n.d.). PubChem. Retrieved from [Link]

-

3-Fluoro-5-(trifluoromethyl)benzonitrile Safety Data Sheet. (2024). Fisher Scientific. Retrieved from [Link]

-

Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

IR spectrum of benzonitrile. (2022). ResearchGate. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Nitro-5-(trifluoromethyl)benzonitrile Research Chemical [benchchem.com]

- 3. Sandmeyer Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 7. byjus.com [byjus.com]

- 8. This compound | C8H3F3N2O3 | CID 45073540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. Page loading... [wap.guidechem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.es [fishersci.es]

- 18. aksci.com [aksci.com]

IUPAC name for C8H3F3N2O2

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzonitrile

Abstract

The molecular formula C₈H₃F₃N₂O₂ represents a fascinating and synthetically valuable scaffold in modern medicinal and materials chemistry. While multiple structural isomers can exist, this guide focuses on the most prominent and industrially significant isomer: 2-Nitro-4-(trifluoromethyl)benzonitrile . This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, elucidating the compound's structural characteristics, physicochemical properties, synthesis protocols, and critical applications. We will explore the synergistic interplay of its functional groups—the nitrile, the nitro, and the trifluoromethyl moieties—which collectively impart unique reactivity and desirable pharmacological attributes, establishing it as a key building block in the synthesis of advanced chemical entities.

Core Identity and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. The IUPAC name for the primary isomer of C₈H₃F₃N₂O₂ is 2-Nitro-4-(trifluoromethyl)benzonitrile .[1][2][3] It is also commonly referred to by synonyms such as 4-Cyano-3-nitrobenzotrifluoride.[4]

Key Identifiers:

-

IUPAC Name: 2-Nitro-4-(trifluoromethyl)benzonitrile

-

Canonical SMILES: C1=CC(=C(C=C1C(F)(F)F)[O-])C#N[1]

Below is the two-dimensional structure of the molecule, rendered to illustrate the spatial arrangement of its constituent functional groups on the benzene core.

Caption: 2D Structure of 2-Nitro-4-(trifluoromethyl)benzonitrile.

Physicochemical Data and Handling

2-Nitro-4-(trifluoromethyl)benzonitrile is a synthetic compound, appearing as a yellow crystalline solid or chunks at room temperature.[1] Its stability under ambient conditions and solubility in common organic solvents make it a tractable intermediate for various synthetic transformations.[4]

| Property | Value | Source(s) |

| Appearance | Yellow crystalline solid/chunks | [1][4] |

| Melting Point | 44-47 °C | [2][7] |

| Boiling Point | 156-158 °C at 18 mmHg | [2][7] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | [1] |

Trustworthiness in Handling: A Self-Validating Safety System

Safe handling is critical. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation.[7][9] A robust safety protocol is non-negotiable.

Core Safety Protocol:

-

Engineering Controls: Always handle within a chemical fume hood to ensure adequate ventilation.[10] Eyewash stations and safety showers must be in close proximity.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile, with thickness >0.35 mm), chemical safety goggles, and a lab coat.[7][9] For operations generating dust, a NIOSH-approved N95 respirator is required.[7]

-

Handling Procedures: Avoid generating dust.[9] Keep containers securely sealed when not in use.[9] Do not eat, drink, or smoke in the handling area.[9]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8][9]

-

Skin: Remove contaminated clothing and flush skin with soap and water. Seek medical attention if irritation occurs.[8][9]

-

Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek urgent medical attention.[9]

-

The Causality of Function: A Molecule Designed for Reactivity

As a Senior Application Scientist, it is crucial to understand why a molecule is useful. The utility of 2-nitro-4-(trifluoromethyl)benzonitrile stems from the powerful and synergistic electronic effects of its three functional groups.

Caption: Functional Group Contributions to Molecular Properties.

-

Trifluoromethyl (-CF₃) Group: This is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability and membrane permeability.[11] It often serves as a bioisostere for other groups, improving binding affinity to biological targets.[12]

-

Nitro (-NO₂) Group: As one of the strongest electron-withdrawing groups, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SₙAr). This provides a predictable site for introducing new functionalities.

-

Nitrile (-CN) Group: The nitrile group is an exceptionally versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[13] Its linear geometry and ability to act as a hydrogen bond acceptor also make it a valuable feature in designing enzyme inhibitors.[13]

The combination of these three groups on a single benzene ring creates a highly electrophilic aromatic system, primed for specific and controlled chemical transformations, making it an ideal intermediate.

Synthesis Methodologies: A Protocol of Precision

2-Nitro-4-(trifluoromethyl)benzonitrile is a synthetic compound, with its preparation routes designed for high yield and purity.[1] One well-documented and innovative method involves the dehydration of an oxime intermediate, which avoids the use of highly toxic metal cyanides.[14]

Experimental Protocol: Oxime Dehydration Route

This two-step process begins with the commercially available 2-nitro-4-(trifluoromethyl)benzaldehyde.[14]

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde Oxime

-

Charge a reaction vessel with 2-nitro-4-(trifluoromethyl)benzaldehyde and water (preferred weight ratio of 3:1).[14]

-

Cool the mixture to a temperature between 0-20 °C.

-

Slowly add hydroxylamine hydrochloride and an inorganic base (e.g., sodium carbonate) to the stirred mixture.

-

Maintain the reaction at 0-20 °C until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solid oxime product is isolated via filtration and washed with water.

Step 2: Dehydration to 2-Nitro-4-(trifluoromethyl)benzonitrile

-

Dissolve the dried 2-nitro-4-(trifluoromethyl)benzaldehyde oxime in a suitable solvent such as acetonitrile.[14]

-

Add acetic anhydride, which acts as the dehydrating agent.

-

Introduce the nickel composite catalyst. This catalyst is prepared by compounding nickel acetate and Raney nickel (weight ratio of 0.5-2:1), a choice made to enhance activity, improve selectivity, and reduce costs.[14]

-

Heat the reaction mixture to reflux and maintain until the conversion of the oxime is complete (monitor by HPLC).

-

After cooling, the catalyst is filtered off. The filtrate is then subjected to a standard workup (e.g., solvent evaporation, extraction, and crystallization) to yield the final high-purity product.

Caption: Synthetic Workflow for 2-Nitro-4-(trifluoromethyl)benzonitrile.

Core Applications in Research and Development

The primary value of 2-nitro-4-(trifluoromethyl)benzonitrile lies in its role as a versatile intermediate.[1][4] Its carefully arranged functional groups allow it to be a precursor for a wide array of more complex molecules with significant biological or material properties.

-

Pharmaceutical Intermediates: This is the most prominent application. The compound serves as a vital building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] It is particularly valuable in the development of novel anti-inflammatory and anticancer agents, where the trifluoromethyl group can enhance drug efficacy.[4][15]

-

Agrochemical Synthesis: The unique electronic and lipophilic properties imparted by the trifluoromethyl and nitro groups are highly desirable in agrochemicals. This intermediate is used in the formulation of modern herbicides and fungicides.[4][14]

-

Precursor for Other Reagents: It is directly used in the preparation of other important chemical intermediates, such as 2-nitro-4-(trifluoromethyl)benzaldehyde and 2-nitro-4-trifluoromethyl methyl benzoate, further expanding its synthetic utility.[3][7][16]

-

Material Science: The compound can be used as an additive in polymer production, where it contributes to enhancing the thermal and chemical stability of the final materials.[4]

Conclusion

2-Nitro-4-(trifluoromethyl)benzonitrile (CAS 778-94-9) is more than just a molecule with the formula C₈H₃F₃N₂O₂; it is a testament to rational chemical design. The strategic placement of its nitrile, nitro, and trifluoromethyl groups creates a stable, yet highly reactive, platform for chemical synthesis. Its role as a key intermediate in the pharmaceutical and agrochemical industries underscores its importance. For research and drug development professionals, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation chemical innovations.

References

-

2-Nitro-4-(Trifluoromethyl)Benzonitrile (CAS: 778-94-9). (n.d.). High-Quality Supplier. Retrieved December 31, 2025, from [Link]

- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (2019). Google Patents.

-

2-Nitro-4-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. (n.d.). Google Patents.

-

Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Retrieved December 31, 2025, from [Link]

-

material safety data sheet. (2025, December 26). Capot Chemical. Retrieved December 31, 2025, from [Link]

-

PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2019, February 14). European Patent Office. Retrieved December 31, 2025, from [Link]

-

2-nitro-4-(trifluoromethyl)benzonitrile. (n.d.). Stenutz. Retrieved December 31, 2025, from [Link]

-

2-Nitro-4-(trifluoromethyl)benzonitrile. (2018, May 16). SIELC Technologies. Retrieved December 31, 2025, from [Link]

-

Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. (2025, October 18). Retrieved December 31, 2025, from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 23). PubMed. Retrieved December 31, 2025, from [Link]

-

The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. (2025, April 21). EASTFINE. Retrieved December 31, 2025, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE | 778-94-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. innospk.com [innospk.com]

- 5. CAS RN 778-94-9 | Fisher Scientific [fishersci.ie]

- 6. 2-Nitro-4-(trifluoromethyl)benzonitrile | C8H3F3N2O2 | CID 69902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-硝基-4-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 778-94-9 | CAS DataBase [m.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. nbinno.com [nbinno.com]

- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 15. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 16. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Nitro-5-(trifluoromethoxy)benzonitrile in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation into a final drug product.[1][2] This technical guide provides a comprehensive overview of the principles, experimental determination, and predictive modeling of the solubility of 2-Nitro-5-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess its solubility profile in a range of common organic solvents. The subsequent sections will delve into the molecular structure of this compound, theoretical considerations of solubility, detailed experimental protocols, and the application of predictive models.

Introduction: The Significance of Solubility in Drug Development

In the pharmaceutical industry, understanding the solubility of a compound is paramount.[3][4] It influences every stage of the drug development pipeline, from initial screening and lead optimization to formulation and manufacturing.[5] Poor solubility can lead to low bioavailability, making it challenging to achieve therapeutic concentrations of the drug in the body.[2] Consequently, a thorough characterization of a compound's solubility in various solvents is essential for making informed decisions and mitigating potential risks.

This compound is a substituted benzonitrile derivative.[6] Benzonitriles, in general, are versatile precursors in organic synthesis.[7] The presence of a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) significantly influences the molecule's polarity and, by extension, its solubility characteristics.[7] This guide will provide the necessary tools to evaluate the solubility of this compound and similar complex organic molecules.

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, including its solubility. Understanding these properties is the first step in predicting and interpreting solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₃N₂O₃ | [6] |

| Molecular Weight | 232.12 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | [8] |

| Polarity | Expected to be a polar molecule | Inferred from structure |

The presence of the electron-withdrawing nitro and trifluoromethoxy groups, along with the polar nitrile group, suggests that this compound is a polar molecule.[7] This polarity will be a key factor in its interaction with different solvents. The principle of "like dissolves like" suggests that it will exhibit higher solubility in polar solvents compared to non-polar solvents.[9]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process.[10] This process involves the breaking of intermolecular forces in the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.

A key concept in predicting solubility is the use of solubility parameters, such as the Hansen Solubility Parameters (HSP).[11][12] HSP theory breaks down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the ability to form hydrogen bonds.

Experimental Determination of Solubility

Accurate experimental measurement remains the gold standard for determining solubility.[13] Several methods can be employed, with the choice depending on the required accuracy, throughput, and the stage of drug development.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[1]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., PTFE) is recommended.

-

Analysis: Determine the concentration of the dissolved solute in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Kinetic Solubility Determination

In early drug discovery, kinetic solubility measurements are often preferred due to their higher throughput.[5] This method measures the concentration at which a compound, initially dissolved in a stock solvent like DMSO, precipitates when added to an aqueous or organic medium.[5]

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

Solvent Properties

The choice of solvent is the most critical factor. Based on the polar nature of the solute, it is expected to have higher solubility in polar aprotic solvents and potentially some polar protic solvents.

Hypothetical Solubility Data for this compound at 25°C:

| Solvent | Solvent Type | Expected Solubility (mg/mL) |

| Dichloromethane | Polar Aprotic | High |

| Acetone | Polar Aprotic | High |

| Ethyl Acetate | Moderately Polar | Moderate |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Toluene | Non-polar | Low |

| Hexane | Non-polar | Very Low |

| Water | Polar Protic | Very Low |

Note: This data is illustrative and should be confirmed by experimental measurement.

Temperature

The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[10] This relationship can be described by the van't Hoff equation. It is crucial to control the temperature during solubility experiments to ensure accurate and reproducible results.[1]

Logical Relationship of Factors Affecting Solubility:

Caption: Interplay of factors governing the solubility of an organic compound.

Predictive Models for Solubility

In addition to experimental methods, various computational models can predict solubility.[14][15] These models are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

-

Thermodynamic Models: These models, such as COSMO-RS, use quantum chemical calculations to predict the chemical potential of a solute in a solvent.

-

Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms can be trained to predict solubility based on molecular descriptors.[3][4][16] These models can be highly accurate but are dependent on the quality and diversity of the training data.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data for this compound is not widely available, the principles and methodologies outlined herein provide a robust approach for its characterization. A thorough understanding of solubility, achieved through a combination of theoretical knowledge, precise experimental work, and predictive modeling, is indispensable for the successful development of new pharmaceutical agents.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

- This compound. PubChem.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility of Organic Compounds. University of Toronto.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- <1236> Solubility Measurements. USP-NF.

- 5-Nitro-2-(Trifluoromethyl)Benzonitrile. Nanjing Finechem Holding Co.,Limited.

- Temperature Effects on Solubility. Chemistry LibreTexts.

- Hansen Solubility Parameters. Hansen-Solubility.

- 2-Nitro-5-(trifluoromethyl)benzonitrile. BenchChem.

- Hansen Solubility Parameters: A User's Handbook. Kinam Park.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. pharmajournal.net [pharmajournal.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. This compound | C8H3F3N2O3 | CID 45073540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Nitro-5-(trifluoromethyl)benzonitrile Research Chemical [benchchem.com]

- 8. 5-Nitro-2-(Trifluoromethyl)Benzonitrile – Properties, Uses, Safety Data & Supplier China | CAS 65781-03-1 [nj-finechem.com]

- 9. chem.ws [chem.ws]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. kinampark.com [kinampark.com]

- 13. uspnf.com [uspnf.com]

- 14. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 16. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Electron-Withdrawing Effects of Nitro and Trifluoromethoxy Groups

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic manipulation of a molecule's electronic properties is a cornerstone of rational design. Electron-withdrawing groups (EWGs) are indispensable tools in this endeavor, profoundly influencing a compound's reactivity, metabolic stability, and interaction with biological targets. This guide provides a deep technical dive into two of the most potent and widely utilized EWGs: the classical nitro (–NO₂) group and the increasingly popular trifluoromethoxy (–OCF₃) group. We will move beyond a simple recitation of facts to explore the causal relationships behind their effects, present self-validating experimental protocols, and offer a comparative analysis to guide strategic application in medicinal chemistry.

Part 1: The Fundamental Pillars of Electron Withdrawal: Induction and Resonance

The electron-withdrawing capacity of any substituent is dictated by a combination of two fundamental electronic effects: the inductive effect and the resonance effect. A thorough grasp of these principles is critical to appreciating the nuanced differences between the nitro and trifluoromethoxy groups.

-

The Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of a molecule. It arises from the intrinsic electronegativity of an atom or group, which causes a polarization of the electron density along the bond axis. This is a distance-dependent effect, weakening as the number of intervening bonds increases.

-

The Resonance Effect (±R): Also known as the mesomeric effect, this is a through-space phenomenon that occurs in conjugated π-systems, such as aromatic rings. It involves the delocalization of π-electrons between the substituent and the conjugated system. A group exhibits a negative resonance effect (-R) if it withdraws π-electron density, and a positive resonance effect (+R) if it donates π-electron density.

Caption: The two primary electronic effects governing substituent properties.

Part 2: The Nitro Group (–NO₂): A Potent and Classic Electron Sink

The nitro group is a powerhouse of electron withdrawal, characterized by its strong -I and -R effects.[1] This potent combination significantly acidifies adjacent protons and deactivates aromatic rings towards electrophilic substitution.

Mechanistic Deep Dive:

The nitrogen atom in the –NO₂ group is directly bonded to two highly electronegative oxygen atoms, creating a strong dipole that pulls electron density through the σ-bond (a powerful -I effect). When attached to an aromatic ring, the π-system of the nitro group can align with the ring's π-system, allowing for the delocalization of electron density from the ring onto the oxygen atoms. This withdrawal of π-electron density is a classic example of a -R effect.[1]